2-Phenylquinoline-3-carbonitrile
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Overview
Description
2-Phenylquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C16H10N2. It is a derivative of quinoline, which is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and industrial chemistry . The compound features a quinoline ring system substituted with a phenyl group at the 2-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylquinoline-3-carbonitrile can be synthesized via several methods. One common approach involves the reaction of ortho-bromobenzaldehyde with active methylene nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization . Another method includes the use of cellulose-based cerium (IV) as a reusable catalyst in a multicomponent reaction involving aromatic aldehydes, malononitrile, cyclic ketones, and ammonium acetate in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of green chemistry principles, such as recyclable catalysts and environmentally benign solvents, is increasingly emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 2-Phenylquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Phenylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Phenylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s cyano group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the cyano group at the 3-position.
3-Cyanoquinoline: Lacks the phenyl group at the 2-position.
2-Aminoquinoline-3-carbonitrile: Contains an amino group instead of a phenyl group at the 2-position.
Uniqueness: 2-Phenylquinoline-3-carbonitrile is unique due to the presence of both a phenyl group and a cyano group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
CAS No. |
73013-67-9 |
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Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-phenylquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-14-10-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-10H |
InChI Key |
QHGZYCJXIVNYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C#N |
Origin of Product |
United States |
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